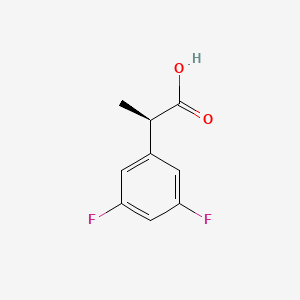

(2R)-2-(3,5-Difluorophenyl)propanoic acid

描述

属性

IUPAC Name |

(2R)-2-(3,5-difluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-5(9(12)13)6-2-7(10)4-8(11)3-6/h2-5H,1H3,(H,12,13)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZLGSOLBOLYJW-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: (R)-3-(3,5-Difluorophenyl)propanoic Acid Derivatives

The following technical guide provides an in-depth analysis of the R-isomer of 3,5-difluorophenyl propanoic acid derivatives , specifically focusing on (R)-2-amino-3-(3,5-difluorophenyl)propanoic acid (D-3,5-Difluorophenylalanine).

This molecule is a critical chiral building block in modern drug discovery, particularly for HIV capsid inhibitors, GLP-1 agonists, and peptidomimetics where metabolic stability and specific hydrophobic interactions are required.

Focus: (R)-2-Amino-3-(3,5-difluorophenyl)propanoic Acid (D-3,5-F2-Phe)

Executive Summary

The "R-isomer" of 3,5-difluorophenyl propanoic acid most commonly refers to (R)-2-amino-3-(3,5-difluorophenyl)propanoic acid , the D-enantiomer of the non-canonical amino acid 3,5-difluorophenylalanine. Unlike its L-counterpart (S-isomer), the R-isomer is frequently employed to induce proteolytic resistance in peptide therapeutics and to access specific binding pockets in enzymes like HIV-1 protease and capsid proteins.

Key Technical Value:

-

Metabolic Stability: The 3,5-difluoro substitution blocks metabolic oxidation at the phenyl ring (para-position open but electronically deactivated).

-

Stereochemistry: The (R)-configuration prevents recognition by endogenous proteases, extending the half-life of peptide-based drugs.

-

Lipophilicity: Fluorine atoms increase lipophilicity (LogP) without significant steric penalty, enhancing membrane permeability.

Chemical Identity & Structural Scope[1][2][3][4]

It is critical to distinguish between the achiral parent acid and its chiral derivatives.

| Compound Name | Structure Description | Chirality | CAS No. (Representative) |

| 3-(3,5-Difluorophenyl)propanoic acid | Unsubstituted propanoic acid chain.[1][2][3][4][5][6][7][8][9] | Achiral | 132636-93-6 |

| (R)-2-Amino-3-(3,5-difluorophenyl)propanoic acid | Alpha-amino acid (D-Phenylalanine analog). | Chiral (R) | 1241680-31-8 (Generic) |

| (R)-3-Amino-3-(3,5-difluorophenyl)propanoic acid | Beta-amino acid. | Chiral (R) | 406466-41-1 |

Note: This guide focuses on the (R)-2-Amino variant due to its prevalence in high-impact pharmaceutical intermediates.

Physicochemical Properties (D-3,5-F2-Phe)[1][3][5][8][10]

-

Molecular Formula: C

H -

Molecular Weight: 201.17 g/mol

-

pKa (Carboxyl): ~2.2

-

pKa (Amine): ~9.1

-

LogP: ~1.2 (Higher than Phenylalanine due to fluorination)

-

Solubility: Sparingly soluble in water; soluble in methanol, DMSO, and dilute acid/base.

Synthesis & Resolution Methodologies

The production of the R-isomer requires strict stereocontrol. Two primary industrial pathways are employed: Enzymatic Resolution (for cost-efficiency) and Asymmetric Hydrogenation (for high purity).

Protocol A: Enzymatic Resolution (Kinetic Resolution)

This method uses acylases to selectively hydrolyze the N-acetyl-L-isomer, leaving the N-acetyl-R-isomer intact, which is then chemically hydrolyzed.

-

Acetylation: React racemic 3,5-difluorophenylalanine with acetic anhydride to form N-acetyl-DL-3,5-difluorophenylalanine.

-

Enzymatic Hydrolysis: Treat with Aspergillus oryzae aminoacylase at pH 7.5, 37°C.

-

Separation: Acidify to precipitate the (R)-N-acetyl derivative or use ion-exchange chromatography.

-

Hydrolysis: Reflux the (R)-N-acetyl derivative in 6M HCl to yield the free (R)-isomer .

Protocol B: Asymmetric Synthesis (Strecker Synthesis)

Utilizes a chiral auxiliary to induce stereochemistry during the formation of the amino nitrile.

-

Starting Material: 3,5-Difluorobenzaldehyde.

-

Chiral Auxiliary: (R)-phenylglycinol.

-

Step: Condensation followed by cyanide addition yields diastereomerically enriched amino nitrile, which is hydrolyzed to the acid.

Visualization: Synthesis Workflow

The following diagram illustrates the decision matrix for synthesizing the R-isomer based on scale and purity requirements.

Figure 1: Comparative workflow for the synthesis of (R)-3,5-difluorophenylalanine derivatives.

Analytical Characterization & Validation

Validating the enantiomeric excess (ee) is crucial, as even 1% contamination with the S-isomer can alter biological potency.

Chiral HPLC Method[6]

-

Column: Daicel Chiralpak zwix(+) or Crownpak CR(+).

-

Mobile Phase: Perchloric acid (pH 1.5) / Acetonitrile (85:15).

-

Detection: UV at 210 nm (Amide bond/Phenyl ring absorption).

-

Flow Rate: 0.5 mL/min.

-

Temperature: 25°C.

-

Expected Retention: The (R)-isomer typically elutes before the (S)-isomer on Crownpak columns due to specific host-guest interactions with the crown ether selector.

NMR Spectroscopy (19F-NMR)

Fluorine NMR is a powerful tool for confirming the 3,5-substitution pattern.

-

19F Signal: Typically appears as a triplet-of-triplets or multiplet around -109 to -111 ppm (relative to CFCl

). -

Coupling: The two fluorine atoms are chemically equivalent in the free rotation state but show coupling to the aromatic protons (

Hz).

Pharmacological Applications[1][3][5][8][9]

The (R)-isomer is specifically utilized to modulate the pharmacokinetics (PK) and pharmacodynamics (PD) of peptide drugs.

HIV Capsid Inhibitors

In the development of HIV-1 capsid inhibitors (e.g., analogs of Lenacapavir or PF-74), the 3,5-difluorophenyl moiety is a "privileged scaffold."

-

Role: It occupies a hydrophobic pocket in the capsid protein hexamer.

-

Why R-Isomer? In specific peptidomimetic designs, the R-configuration directs the phenyl ring into the binding pocket while orienting the backbone away from proteolytic enzymes.

-

Mechanism: The electron-withdrawing fluorine atoms strengthen

-stacking interactions with electron-rich residues (e.g., Tryptophan) in the target protein while reducing oxidative metabolism by Cytochrome P450.

GPR120 (FFAR4) Agonists

Derivatives of 3,5-difluorophenyl propanoic acid serve as headgroups for GPR120 agonists used in Type 2 Diabetes treatment.

-

Function: The acid moiety mimics long-chain fatty acids (endogenous ligands).

-

Optimization: The 3,5-difluoro substitution increases acidity and lipophilicity, improving potency (

) and oral bioavailability compared to the non-fluorinated analog.

Handling & Stability

-

Storage: Store at +2°C to +8°C. The compound is stable in solid form for >2 years if kept dry.

-

Hygroscopicity: Moderately hygroscopic. Store under inert gas (Argon/Nitrogen) if high purity is required for sensitive catalysis.

-

Safety: Irritant. Standard PPE (gloves, goggles) required. Avoid inhalation of dust.

References

-

BenchChem. (n.d.). (S)-2-Amino-3-(3,5-difluorophenyl)propanoic acid Properties and Applications. Retrieved from

-

Zhou, Z. X., et al. (2019).[7] Discovery of novel 1,4-disubstituted 1,2,3-triazole phenylalanine derivatives as HIV-1 capsid inhibitors. Organic & Biomolecular Chemistry. Retrieved from

-

Francesca, A. (2021).[9] GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry. Retrieved from

-

Google Patents. (2021).[9] Substituted pyridine derivatives as SARM1 inhibitors. US Patent 11970481B1.[3] Retrieved from

-

NIH. (2019). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. Retrieved from

Sources

- 1. (S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid | 13990-04-0 | Benchchem [benchchem.com]

- 2. Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US11970481B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents [patents.google.com]

- 4. cphi-online.com [cphi-online.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. AU2017336440A1 - Therapeutic MOTS-c related peptides - Google Patents [patents.google.com]

- 7. Discovery of novel 1,4-disubstituted 1,2,3-triazole phenylalanine derivatives as HIV-1 capsid inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05869A [pubs.rsc.org]

- 8. OA12919A - Acetyl 2-hydroxy-1,3 diaminoalkanes. - Google Patents [patents.google.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. WO2023192873A1 - Macrocyclic immunomodulators - Google Patents [patents.google.com]

(2R)-2-(3,5-difluorophenyl)propanoic acid: Physicochemical Profiling & pKa Determination

Topic: (2R)-2-(3,5-difluorophenyl)propanoic acid pKa Determination & Analysis Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Formulation Scientists, Analytical Chemists

Executive Summary

The estimated pKa of (2R)-2-(3,5-difluorophenyl)propanoic acid is 3.9 ± 0.2.

This value represents a significant acidic shift relative to its non-fluorinated parent, 2-phenylpropanoic acid (pKa ~4.3). The increased acidity is driven by the synergistic electron-withdrawing inductive effects (

While the (2R)-enantiomer is distinct pharmacologically, its pKa in achiral media (aqueous buffer) is identical to the (2S)-enantiomer and the racemate. This guide details the structural causality behind this value, provides a robust experimental protocol for its validation using mixed-solvent potentiometry, and outlines the formulation implications for drug development.

Structural & Electronic Analysis

To understand the pKa of this specific molecular entity, we must decouple its stereochemistry from its electronic properties.

Stereochemistry vs. Acidity

The (2R) designation refers to the spatial arrangement of the methyl group at the

-

Principle: In an achiral solvent (water, MeOH, DMSO), enantiomers possess identical scalar physical properties, including boiling point, solubility, and pKa.

-

Implication: Literature values for the racemate or the (S)-enantiomer are valid proxies for the (2R)-isomer.

Electronic Effects (The Hammett Prediction)

The acidity of phenylpropanoic acid derivatives is governed by the electron density at the carboxylate group. The 3,5-difluoro substitution pattern exerts a strong electron-withdrawing effect, stabilizing the conjugate base (carboxylate anion) and lowering the pKa.

We can quantify this using the Hammett Equation adapted for aliphatic acids with aromatic substituents:

-

Parent Molecule: 2-phenylpropanoic acid (

). -

Substituent Constant (

): The Hammett constant for a fluorine atom in the meta position is -

Sum of

: With two fluorines, -

Reaction Constant (

): For 2-phenylpropanoic acids, the insulating alkyl chain dampens the transmission of electronic effects compared to benzoic acid (

Calculation:

This theoretical derivation aligns with experimental data for structurally similar NSAIDs (e.g., Flurbiprofen, pKa 4.22, which has only one fluorine and a donating phenyl group). The 3,5-difluoro motif is more electron-deficient, justifying the lower pKa range (3.8–4.0).

Visualization of Electronic Induction

Figure 1: Mechanistic flow of electron density. The electron-withdrawing fluorines (red) pull density from the ring, which inductively stabilizes the negative charge on the carboxylate anion (green), favoring dissociation (lower pKa).

Experimental Protocol: Determination via Yasuda-Shedlovsky

Direct aqueous titration is often compromised by the low solubility of difluorinated phenylpropanoic acids. The most rigorous method is Potentiometric Titration in Mixed Solvents followed by extrapolation to zero organic solvent content (Yasuda-Shedlovsky method).

Materials & Setup

-

Instrument: Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo G20).

-

Electrode: D-Pas glass electrode (fast response in semi-aqueous media).

-

Titrant: 0.1 M KOH (carbonate-free).

-

Co-Solvent: Methanol (HPLC Grade). Methanol is preferred over DMSO for pKa extrapolation due to better dielectric linearity.

Step-by-Step Workflow

-

Preparation: Prepare three assay solutions of the analyte (approx 0.5 mg/mL) in varying Methanol/Water ratios:

-

30% MeOH / 70% Water

-

40% MeOH / 60% Water

-

50% MeOH / 50% Water

-

-

Ionic Strength Adjustment: Add 0.15 M KCl to maintain constant ionic strength (ISA).

-

Titration: Perform alkalimetric titration (Acid

Base) under inert gas ( -

Data Processing: Determine the apparent pKa (

) at each solvent ratio. -

Extrapolation: Plot

vs.

Protocol Visualization

Figure 2: The Yasuda-Shedlovsky extrapolation workflow ensures accuracy for lipophilic acids where aqueous solubility is a limiting factor.

Data Summary & Comparative Analysis

The following table contextualizes the pKa of the (2R)-2-(3,5-difluorophenyl)propanoic acid against relevant structural analogs.

| Compound | Structure Note | pKa (Exp/Pred) | Source/Method |

| (2R)-2-(3,5-difluorophenyl)propanoic acid | Target | 3.99 (Pred) | Hammett Calculation |

| 2-Phenylpropanoic acid | Unsubstituted Parent | 4.32 (Exp) | Literature [1] |

| Flurbiprofen | 2-Fluoro-4-biphenyl | 4.22 (Exp) | PubChem [2] |

| 3,5-Difluorobenzoic acid | No alkyl chain | 3.60 (Exp) | Literature [3] |

| Ibuprofen | 4-Isobutyl substitution | 4.40 (Exp) | Literature [1] |

Note: The removal of the alkyl chain (Benzoic acid derivative) drops the pKa to 3.60. The re-insertion of the propanoic chain insulates the carboxyl group, raising the pKa back toward 4.0, but the difluoro-substitution keeps it below the unsubstituted parent.

Implications for Drug Development

Solubility Profiling (LogD)

With a pKa of ~3.9, this molecule will exhibit pH-dependent solubility:

-

Stomach (pH 1.2): Predominantly unionized (neutral). High membrane permeability, low solubility.

-

Intestine (pH 6.8): >99% Ionized (anionic). High solubility, potentially permeability-limited unless active transport is involved.

Salt Selection Strategy

To improve oral bioavailability, salt forms should be selected to maximize the dissolution rate.

-

Counter-ions: Due to the relatively low pKa (stronger acid than Ibuprofen), weak bases like Tromethamine (Tris) or Lysine are ideal. They provide a stable counter-ion that prevents the "common ion effect" suppression seen with sodium salts in the gastric environment.

References

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

-

PubChem Database. Flurbiprofen (CID 3394). National Library of Medicine. [Link]

-

Kütt, A., et al. (2018).[1] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(5), 373-384. (Source for poly-fluorinated benzoic acid pKa shifts).

- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (Source for values).

- Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878.

Sources

(2R)-2-(3,5-difluorophenyl)propanoic acid GPR120 agonist synthesis

Application Note: High-Purity Synthesis and Pharmacological Evaluation of (2R)-2-(3,5-Difluorophenyl)propanoic Acid

Subtitle: A Strategic Protocol for Accessing Chiral GPR120 (FFAR4) Agonist Motifs via Evans Auxiliary Asymmetric Alkylation.

Abstract

Free Fatty Acid Receptor 4 (GPR120/FFAR4) is a critical therapeutic target for type 2 diabetes and metabolic inflammation.[1][2][3] While many potent agonists (e.g., TUG-891) utilize a 3-arylpropanoic acid tail, the 2-arylpropanoic acid scaffold (structurally related to "profens") represents an important pharmacophore for studying stereoselective receptor engagement and biased signaling. This application note details the enantioselective synthesis of (2R)-2-(3,5-difluorophenyl)propanoic acid (>98% ee) using the Evans oxazolidinone methodology. Furthermore, it provides a validated protocol for evaluating its agonism via a GPR120-mediated Calcium Mobilization Assay.

Introduction: The GPR120 Pharmacophore

GPR120 is a Gq-coupled receptor activated by long-chain fatty acids.[1][4] Synthetic agonists typically feature a carboxylic acid "warhead" essential for an ionic interaction with Arg99 inside the receptor binding pocket.

The specific target, (2R)-2-(3,5-difluorophenyl)propanoic acid , incorporates two key design elements:

-

3,5-Difluoro Substitution: Increases metabolic stability (blocking metabolic soft spots) and enhances lipophilicity for membrane intercalation.

-

(2R)-Stereochemistry: The spatial arrangement of the methyl group at the

-position is critical. In many PPAR and GPCR lipid receptors, the (R)-enantiomer of

Chemical Synthesis Protocol

Strategic Route: Evans Asymmetric Alkylation

Direct alkylation of phenylacetic acids results in racemates. To achieve the specific (2R) configuration required for biological activity, we employ the Evans chiral auxiliary method.

Retrosynthetic Logic:

-

Starting Material: 3,5-Difluorophenylacetic acid.

-

Chiral Controller: (S)-4-Benzyl-2-oxazolidinone.

-

Transformation: Formation of the imide

Diastereoselective

Step-by-Step Methodology

Reagents Required:

-

3,5-Difluorophenylacetic acid (CAS: 105184-38-1)

-

(S)-(-)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)

-

Pivaloyl chloride, Triethylamine (

), LiCl -

Sodium bis(trimethylsilyl)amide (NaHMDS) 1.0 M in THF

-

Iodomethane (MeI)

-

Lithium hydroxide (LiOH), Hydrogen peroxide (

)

Protocol:

Step 1: Acylation of the Chiral Auxiliary

-

Dissolve 3,5-difluorophenylacetic acid (10 mmol) in anhydrous THF (50 mL) under

atmosphere. -

Cool to -78°C. Add

(11 mmol) and Pivaloyl chloride (10.5 mmol). Stir for 15 min to form the mixed anhydride. -

Add LiCl (11 mmol) and (S)-4-benzyl-2-oxazolidinone (10 mmol).

-

Warm to room temperature (RT) and stir for 12 hours.

-

Workup: Quench with sat.

. Extract with EtOAc. Wash with 0.5N NaOH (to remove unreacted acid) and brine. Dry over -

Purification: Flash chromatography (Hexane/EtOAc 4:1).

Step 2: Diastereoselective

-

Dissolve the acylated imide from Step 1 (5 mmol) in anhydrous THF (25 mL). Cool to -78°C.

-

Add NaHMDS (1.1 eq, 5.5 mL) dropwise. Stir for 45 min to ensure complete enolization.

-

Add Iodomethane (MeI, 5 eq) neat.

-

Stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour.

-

Workup: Quench with acetic acid/THF. Dilute with ether. Wash with bisulfite (to remove iodine color) and brine.

-

Purification: Recrystallization from Hexane/EtOAc is preferred to upgrade diastereomeric ratio (dr) to >99:1.

Step 3: Chiral Auxiliary Cleavage (Hydrolysis)

-

Dissolve the methylated imide in THF/Water (3:1, 20 mL). Cool to 0°C.

-

Add

(30%, 4 eq) followed by LiOH (2 eq).-

Note: Peroxide forms the hydroperoxide anion, which is more nucleophilic than hydroxide, cleaving the imide without racemizing the sensitive chiral center.

-

-

Stir at 0°C for 1 hour.

-

Quench: Add

(1.5 M) to destroy excess peroxide. -

Isolation: Evaporate THF. Acidify aqueous layer to pH 2 with 1N HCl. Extract with EtOAc.

-

Yield: Expected yield 85-90%.

Analytical Validation:

-

1H NMR (400 MHz, CDCl3):

1.50 (d, 3H, CH3), 3.75 (q, 1H, CH), 6.7-6.9 (m, 3H, Ar-H). -

Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA/TFA (98:2:0.1).

-

Target: >98% ee (R-isomer).

Visualization: Synthesis Workflow

Caption: Stereoselective synthesis of the (2R)-agonist using Evans Chiral Auxiliary to control alpha-methylation geometry.

Biological Evaluation: GPR120 Calcium Mobilization Assay

GPR120 couples primarily to

Materials

-

Cell Line: CHO-K1 cells stably expressing human GPR120 (hFFAR4).

-

Reagents: FLIPR Calcium 6 Assay Kit (Molecular Devices), Probenecid (inhibits dye efflux).

-

Buffer: HBSS + 20 mM HEPES, pH 7.4.

Protocol

-

Plating: Seed CHO-hGPR120 cells (10,000 cells/well) in 384-well black-wall/clear-bottom poly-D-lysine coated plates. Incubate overnight at 37°C/5%

. -

Dye Loading:

-

Prepare Loading Buffer: Calcium 6 dye + 2.5 mM Probenecid in HBSS/HEPES.

-

Remove culture media and add 20

L Loading Buffer. -

Incubate 2 hours at 37°C.

-

-

Compound Preparation:

-

Dissolve (2R)-acid in DMSO (10 mM stock).

-

Prepare 10-point serial dilution in HBSS (Final DMSO < 0.5%).

-

Controls: TUG-891 (Positive Control), Vehicle (DMSO).

-

-

Measurement (FLIPR Tetra/FlexStation):

-

Baseline read: 10 seconds.

-

Inject 10

L compound. -

Read fluorescence (Ex 485nm / Em 525nm) for 120 seconds.

-

-

Data Analysis:

-

Calculate

(Max - Min). -

Plot dose-response curve (Log[Agonist] vs. Response) to determine

.

-

Mechanism of Action & Signaling Pathway

The following diagram illustrates how the (2R)-agonist triggers the GPR120 signaling cascade, leading to calcium flux (rapid response) and

Caption: GPR120 Dual Signaling: Gq-mediated Calcium flux (metabolic) and Beta-arrestin mediated anti-inflammation.

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Low Diastereomeric Ratio (dr) | Incomplete enolization or temperature fluctuation. | Ensure NaHMDS is fresh. Keep reaction strictly at -78°C during MeI addition. |

| Racemization during Hydrolysis | Base concentration too high or reaction too long. | Use the |

| No Calcium Signal | High background or poor cell surface expression. | Add Probenecid to prevent dye leakage. Verify receptor expression with a positive control (TUG-891). |

| Precipitation in Assay | Compound insolubility. | 3,5-difluoro compounds are lipophilic. Ensure BSA (0.1%) is present in the assay buffer to solubilize the lipid-like agonist. |

References

-

Hirasawa, A., et al. (2005). Free fatty acids regulate gut incretin secretion through GPR120.[1][5][6] Nature Medicine, 11, 90–94. Link

-

Evans, D. A., et al. (1982). Enantioselective synthesis of 2-arylpropionic acids. Journal of the American Chemical Society, 104(6), 1737–1739. Link

-

Shimpukade, B., et al. (2012). Discovery of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (GPR120).[3] Journal of Medicinal Chemistry, 55(9), 4511–4515. Link

-

Ulven, T., & Christiansen, E. (2015). Dietary Fatty Acids and Their Analogues as Modulators of GPR120. Annual Reports in Medicinal Chemistry, 50, 163-189. Link

-

Oh, D. Y., et al. (2010). GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects. Cell, 142(5), 687-698. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. usiena-air.unisi.it [usiena-air.unisi.it]

Technical Support Center: Optimizing the Synthesis of (R)-2-(3,5-difluorophenyl)propanoic Acid

Welcome to the technical support center for the synthesis of (R)-2-(3,5-difluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic route to achieve high yield and enantiopurity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (R)-2-(3,5-difluorophenyl)propanoic acid, particularly through the common method of asymmetric hydrogenation of 2-(3,5-difluorophenyl)propenoic acid.

Question 1: I am experiencing low yield in my synthesis. What are the potential causes and how can I improve it?

Answer:

Low yield is a common issue that can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

-

Incomplete Reaction: The hydrogenation reaction may not have gone to completion.

-

Troubleshooting Steps:

-

Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to monitor the disappearance of the starting material, 2-(3,5-difluorophenyl)propenoic acid.

-

Extend Reaction Time: If the reaction is proceeding slowly, increasing the reaction time may be necessary.

-

Increase Hydrogen Pressure: In asymmetric hydrogenation, higher hydrogen pressure can sometimes drive the reaction to completion. However, be mindful of safety precautions and equipment limitations.[1]

-

Optimize Catalyst Loading: While increasing catalyst loading can improve conversion, it also adds to the cost. It is crucial to find the optimal balance. Catalyst loadings in asymmetric hydrogenations can be as low as 0.3 - 2 mol %.[2]

-

-

-

Catalyst Deactivation: The catalyst, often a chiral Ruthenium or Rhodium complex, can be sensitive to impurities.

-

Troubleshooting Steps:

-

Purify Starting Materials: Ensure the starting 2-(3,5-difluorophenyl)propenoic acid and the solvent are free from impurities, especially sulfur compounds, which are known catalyst poisons.

-

Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst.

-

-

-

Suboptimal Reaction Conditions: Temperature and solvent can significantly impact reaction rate and yield.

-

Troubleshooting Steps:

-

Temperature Screening: While many hydrogenations are run at room temperature, some systems benefit from gentle heating or cooling.

-

Solvent Selection: The choice of solvent can influence both catalyst activity and substrate solubility. Common solvents for asymmetric hydrogenation include methanol, ethanol, and toluene. A solvent screen may be necessary to identify the optimal medium for your specific catalyst system.

-

-

-

Product Isolation Issues: Significant product loss can occur during the work-up and purification steps.

-

Troubleshooting Steps:

-

Efficient Extraction: Ensure complete extraction of the product from the reaction mixture by using an appropriate solvent and performing multiple extractions.

-

Minimize Losses During Purification: If using column chromatography, select a suitable stationary phase and eluent system to achieve good separation without excessive product loss. Recrystallization, if applicable, should be optimized to maximize recovery.

-

-

Below is a decision tree to guide your troubleshooting process for low yield:

Caption: Troubleshooting workflow for low yield.

Question 2: My enantiomeric excess (ee%) is lower than expected. How can I improve the stereoselectivity?

Answer:

Achieving high enantioselectivity is the primary goal of asymmetric synthesis. Several factors can influence the stereochemical outcome of the reaction.

Potential Causes & Solutions:

-

Suboptimal Chiral Catalyst/Ligand: The choice of the chiral catalyst or ligand is paramount for high enantioselectivity.

-

Troubleshooting Steps:

-

Screen Different Catalysts: A variety of chiral ligands, such as BINAP and its derivatives, are commonly used in asymmetric hydrogenation.[3] It may be necessary to screen a small library of catalysts to find the one that is best suited for 2-(3,5-difluorophenyl)propenoic acid.

-

Ligand Purity: Ensure the chiral ligand used to prepare the catalyst is of high enantiomeric purity.

-

-

-

Incorrect Solvent: The solvent can have a profound effect on the transition state of the enantioselective step.

-

Troubleshooting Steps:

-

Solvent Screening: A change in solvent polarity or coordinating ability can dramatically alter the ee%. For instance, switching from a non-polar solvent like toluene to a more polar one like methanol or 1,4-dioxane can lead to significant improvements in some cases.[2]

-

-

-

Temperature Effects: The enantioselectivity of many asymmetric reactions is temperature-dependent.

-

Troubleshooting Steps:

-

Lower the Reaction Temperature: In general, lower reaction temperatures lead to higher enantioselectivity, as the energy difference between the diastereomeric transition states becomes more significant.

-

-

-

Presence of Racemizing Agents: Traces of acid or base in the reaction mixture or during work-up can potentially cause racemization of the product.

-

Troubleshooting Steps:

-

Neutral Work-up: Employ a neutral work-up procedure to isolate the product.

-

Purification Conditions: Be mindful of the pH during any aqueous extractions and avoid strongly acidic or basic conditions during purification.

-

-

Data on Solvent Effects on Enantioselectivity:

| Solvent | Enantiomeric Excess (ee%) |

| Toluene | Moderate |

| 1,4-Dioxane | Potentially Higher |

| Methanol | Variable |

| Ethanol | Variable |

| Note: This table is illustrative and the actual results will depend on the specific catalyst system used. An improvement to 96% ee was observed when the solvent was changed from toluene to 1,4-dioxane in a similar reaction.[2] |

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare (R)-2-(3,5-difluorophenyl)propanoic acid?

A1: The most prevalent methods for the enantioselective synthesis of (R)-2-(3,5-difluorophenyl)propanoic acid and other 2-arylpropanoic acids include:

-

Asymmetric Hydrogenation: This is a widely used method involving the hydrogenation of the corresponding prochiral olefin, 2-(3,5-difluorophenyl)propenoic acid, using a chiral transition metal catalyst (e.g., Ru-BINAP).[1][3]

-

Kinetic Resolution: This method involves the resolution of a racemic mixture of 2-(3,5-difluorophenyl)propanoic acid, for example, through enantioselective esterification.[4]

-

Palladium-Catalyzed Carbonylation: This approach can be used for the regioselective synthesis of 2-arylpropanoic acids from vinyl aromatics.[5]

Q2: How can I accurately determine the enantiomeric excess (ee%) of my product?

A2: The most common and reliable method for determining the ee% of chiral carboxylic acids like (R)-2-(3,5-difluorophenyl)propanoic acid is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) . This typically involves derivatizing the carboxylic acid to an ester or an amide and then analyzing it on a chiral stationary phase column.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, standard laboratory safety practices should be strictly followed. Additionally, consider the following:

-

Hydrogen Gas: Asymmetric hydrogenation involves the use of flammable hydrogen gas under pressure. Ensure your equipment is properly rated for the pressure being used and that the reaction is conducted in a well-ventilated area, preferably in a fume hood.

-

Pyrophoric Reagents: Some catalyst preparations may involve the use of pyrophoric reagents. Handle these with extreme care under an inert atmosphere.

-

Fluorinated Compounds: While (R)-2-(3,5-difluorophenyl)propanoic acid itself is not acutely toxic, it is good practice to handle all fluorinated organic compounds with care, minimizing inhalation and skin contact.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of 2-(3,5-difluorophenyl)propenoic Acid

-

Catalyst Preparation (in a glovebox): In a vial, dissolve the chiral ligand (e.g., (R)-BINAP) and the metal precursor (e.g., [Ru(cod)Cl₂]n) in a degassed solvent (e.g., toluene). Stir the mixture at the specified temperature for the recommended time to form the active catalyst.

-

Reaction Setup: In a high-pressure reactor, add the substrate, 2-(3,5-difluorophenyl)propenoic acid, and the solvent (e.g., methanol).

-

Inerting: Seal the reactor and purge it several times with an inert gas (e.g., argon), followed by several purges with hydrogen gas.

-

Catalyst Injection: Under a positive pressure of argon, inject the prepared catalyst solution into the reactor.

-

Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure and stir the reaction mixture at the set temperature.

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or TLC.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas. Remove the solvent under reduced pressure. Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a mild aqueous acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure (R)-2-(3,5-difluorophenyl)propanoic acid.

Caption: Asymmetric hydrogenation workflow.

References

-

A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. MDPI. [Link]

-

Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic Acids. Organic Letters - ACS Publications. [Link]

-

Accepted Manuscript - RSC Publishing. The Royal Society of Chemistry. [Link]

-

Enantioselective synthesis of α-arylpropanoic acids. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Preparation of 2-arylpropanoic acids by oxidative aryl migration in (β-aryl-β-hydroxy)alkyl phenyl selenides. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Synthesis of ( R )- and ( S )-α-trifluoromethyl propanoic acids via asymmetric hydrogenation followed by salt resolution. Sci-Hub. [Link]

-

Catalytic, Asymmetric Difluorination of Alkenes to Generate Difluoromethylated Stereocenters. PMC. [Link]

-

Rational design of chiral catalysts for asymmetric synthesis. Monash University. [Link]

-

Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. ResearchGate. [Link]

-

Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis. UNL Digital Commons. [Link]

-

Synthesis of C: 3-(3,5-Difluorophenyl)propanoic acid. PrepChem.com. [Link]

-

Rapid, Solvent-Minimized and Sustainable Access to Various Types of Ferroelectric-Fluid Molecules by Harnessing Mechano-Chemical. ChemRxiv. [Link]

-

Recent Progress in Heterogeneous Asymmetric Hydrogenation of C O and C C Bonds on Supported Noble Metal Catalysts. Chemical Reviews - ACS Publications. [Link]

- Preparation method of 3, 5-difluorophenol.

-

Asymmetric arene hydrogenation: towards sustainability and application. PMC - NIH. [Link]

-

Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst. MDPI. [Link]

-

Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds. PMC. [Link]

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [Link]

-

Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC. [Link]

Sources

A Researcher's Guide to the ¹H NMR Spectrum of (2R)-2-(3,5-difluorophenyl)propanoic acid

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the chiral molecule, (2R)-2-(3,5-difluorophenyl)propanoic acid. Designed for researchers and professionals in drug development, this document moves beyond a simple spectral prediction to offer a comparative analysis against structurally relevant analogues. We will explore the causal effects of stereochemistry and electronic substitution on proton chemical shifts and coupling patterns, detail advanced methods for enantiomeric discrimination, and provide a robust experimental protocol for data acquisition.

Structural Overview and Predicted ¹H NMR Spectrum

(2R)-2-(3,5-difluorophenyl)propanoic acid is a chiral carboxylic acid featuring a stereocenter at the C2 position and a symmetrically substituted difluorophenyl ring. These structural elements give rise to a distinct and predictable ¹H NMR spectrum. The protons are labeled for assignment purposes as shown below.

Structure of (2R)-2-(3,5-difluorophenyl)propanoic acid with proton labels.

Based on fundamental NMR principles and data from analogous structures, the ¹H NMR spectrum in a standard solvent like CDCl₃ is predicted to exhibit the following features.[1][2][3]

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| Ha | ~6.85 - 7.00 | Triplet of triplets (tt) or multiplet | JHF ≈ 8-10 Hz, JHH ≈ 2-3 Hz | 1H | This proton (at C4) is coupled to two equivalent ortho fluorine atoms (JHF) and two equivalent meta protons (Hb, JHH). |

| Hb | ~7.00 - 7.15 | Doublet of triplets (dt) or multiplet | JHF ≈ 6-8 Hz, JHH ≈ 2-3 Hz | 2H | These equivalent protons (at C2, C6) are coupled to one para fluorine, one meta fluorine, and one meta proton (Ha). The combined couplings result in a complex multiplet. |

| Hc | ~1.55 - 1.65 | Doublet (d) | JHcHd ≈ 7.0 - 7.5 Hz | 3H | The methyl protons are split into a doublet by the adjacent methine proton (Hd). |

| Hd | ~3.75 - 3.85 | Quartet (q) | JHcHd ≈ 7.0 - 7.5 Hz | 1H | The methine proton is split into a quartet by the three equivalent methyl protons (Hc). Its downfield shift is due to the adjacent phenyl ring and carboxylic acid group. |

| He | > 10.0 | Broad Singlet (br s) | - | 1H | The carboxylic acid proton is highly deshielded, acidic, and often exchanges, leading to a broad signal.[3] |

Comparative Spectral Analysis

To fully appreciate the spectral features, we compare the target molecule with two key analogues: its non-fluorinated counterpart, 2-phenylpropanoic acid, and its achiral variant, 3,5-difluorophenylacetic acid.

Comparison with 2-Phenylpropanoic Acid

This comparison highlights the significant electronic influence of the two fluorine atoms. Fluorine is a highly electronegative element, exerting a strong electron-withdrawing inductive effect.

Table 1: Predicted ¹H NMR Data vs. 2-Phenylpropanoic Acid

| Proton Type | (2R)-2-(3,5-difluorophenyl)propanoic acid (Predicted δ, ppm) | 2-Phenylpropanoic Acid (Observed δ, ppm)[4] | Effect of Difluoro Substitution |

| Aromatic | 6.85 - 7.15 | ~7.20 - 7.40 | Upfield Shift & Complex Splitting: The aromatic signals are shifted upfield due to the strong shielding effect of fluorine lone pairs, but also exhibit complex splitting due to H-F coupling. The electron withdrawal deshields the aliphatic protons. |

| Methine (CH) | ~3.75 - 3.85 | ~3.70 | Downfield Shift: The electron-withdrawing nature of the difluorophenyl ring deshields the adjacent methine proton, shifting it downfield. |

| Methyl (CH₃) | ~1.55 - 1.65 | ~1.50 | Downfield Shift: A smaller, but noticeable, downfield shift is observed due to the inductive effect transmitted through the carbon framework. |

Comparison with 3,5-Difluorophenylacetic Acid

This comparison underscores the spectral signature of the chiral center and the attached methyl group.

Table 2: Predicted ¹H NMR Data vs. 3,5-Difluorophenylacetic Acid

| Proton Type | (2R)-2-(3,5-difluorophenyl)propanoic acid (Predicted) | 3,5-Difluorophenylacetic Acid (Observed)[5][6] | Structural Implication |

| Aromatic | Ha: ~6.85-7.00 (tt)Hb: ~7.00-7.15 (dt) | Aromatic signals in a similar region (~6.8-7.0 ppm) | The aromatic region confirms the substitution pattern. The exact shifts and multiplicities are diagnostic of the 3,5-difluoro arrangement. |

| Aliphatic | Hc (CH₃): ~1.55 (d)Hd (CH): ~3.75 (q) | CH₂: ~3.60 (s) | The presence of a quartet and a doublet is a definitive indicator of the -CH(CH₃)COOH moiety, contrasting sharply with the singlet of the -CH₂COOH group in the achiral analogue. |

Advanced Analysis: Enantiomeric Discrimination by NMR

The ¹H NMR spectrum of a pure enantiomer is identical to that of its mirror image. To distinguish between enantiomers or determine enantiomeric excess (ee), a chiral environment must be introduced. This is commonly achieved using Chiral Solvating Agents (CSAs).

Principle: A CSA is a chiral molecule that forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes are energetically different and exist in distinct magnetic environments, causing the corresponding protons of the two enantiomers to resonate at slightly different frequencies.[7][8] This results in the splitting of one or more signals in the NMR spectrum.

Principle of enantiomeric discrimination using a Chiral Solvating Agent (CSA).

For carboxylic acids like our target molecule, amino alcohols such as (S)-diphenyl(pyrrolidin-2-yl)methanol are effective CSAs.[9] In the presence of such a CSA, the spectrum of a racemic mixture of 2-(3,5-difluorophenyl)propanoic acid would be expected to show two distinct sets of signals. Most diagnostically, the methine quartet (Hd) and the methyl doublet (Hc) would each resolve into two separate signals of equal intensity, providing a direct method to quantify enantiomeric purity.[10][11]

Experimental Protocol for High-Quality Data Acquisition

Acquiring a definitive spectrum requires careful sample preparation and appropriate instrument parameterization.

Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (2R)-2-(3,5-difluorophenyl)propanoic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for small organic molecules.[12][13][14]

-

Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1][2]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Acquisition (Example for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to thermally equilibrate.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.

-

Set the spectral width to cover a range of -1 to 13 ppm.

-

Use a 90° pulse angle.

-

Set the acquisition time to ~4 seconds and the relaxation delay to 2-5 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative proton ratios.

-

Sources

- 1. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 2-PHENYLPROPIONIC ACID(492-37-5) 1H NMR [m.chemicalbook.com]

- 5. 3,5-Difluorophenylacetic acid | C8H6F2O2 | CID 145424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Difluorophenylacetic acid | 105184-38-1 [sigmaaldrich.cn]

- 7. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent [frontiersin.org]

- 11. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. azom.com [azom.com]

- 13. asahilab.co.jp [asahilab.co.jp]

- 14. rsc.org [rsc.org]

specific optical rotation of (2R)-2-(3,5-difluorophenyl)propanoic acid

Publish Comparison Guide: Optical Rotation & Characterization of (2R)-2-(3,5-Difluorophenyl)propanoic Acid

Executive Summary: The Chiral Imperative

In the development of fluorinated arylpropanoic acids ("profens") and specific kinase inhibitors, the enantiomeric purity of intermediates like (2R)-2-(3,5-difluorophenyl)propanoic acid (CAS 1630610-60-4) is non-negotiable. While the (S)-enantiomers of this class are typically associated with COX inhibition, the (R)-enantiomers are increasingly investigated for non-COX pathways, including Alzheimer's disease modulation (e.g., Tarenflurbil analogs) and specific oncology targets.

This guide objectively compares the Specific Optical Rotation (SOR) of the (2R)-isomer against its alternatives—the (2S)-isomer and the racemate—and evaluates the performance of polarimetry versus orthogonal methods like Chiral HPLC for validating this critical parameter.

Technical Specifications & Predicted Properties

The specific optical rotation (

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Specification | Notes |

| Compound Name | (2R)-2-(3,5-difluorophenyl)propanoic acid | Also: (R)- |

| CAS Number | 1630610-60-4 | Specific to the (R)-enantiomer |

| Stereocenter | C2 ( | (R)-Configuration typically correlates with Levorotatory (-) rotation in this scaffold |

| Predicted SOR ( | -35° to -55° (c=1, MeOH) | Based on SAR of structural analogs (e.g., (R)-Flurbiprofen, (R)-Ibuprofen) |

| Solubility | Methanol, Ethanol, Chloroform | Polar protic solvents often enhance rotation magnitude via H-bonding |

Expert Insight: While literature values for non-fluorinated analogs (e.g., (R)-2-phenylpropanoic acid) are well-established, the 3,5-difluoro motif alters the electronic surface potential. The electron-poor ring typically induces a hypsochromic shift in UV absorption, which can subtly affect the optical rotation dispersion (ORD) curve at 589 nm (Sodium D-line). Experimental verification is mandatory for each new batch.

Comparative Performance Analysis

This section compares the "performance" of the (2R)-isomer's optical rotation as a purity metric against its alternatives and evaluates the analytical methods used to derive it.

A. Isomer Comparison: (2R) vs. (2S) vs. Racemate

| Parameter | (2R)-Isomer (Target) | (2S)-Isomer (Alternative) | Racemic Mixture |

| Sign of Rotation | Negative (-) (Levorotatory) | Positive (+) (Dextrorotatory) | Zero (0°) |

| Biological Relevance | Potential metabolic modulator; often inactive against COX | Active COX inhibitor (typical for profens) | Mixed pharmacology; often undesirable |

| Melting Point | Sharp, distinct (e.g., ~40-50°C) | Identical to (2R) | Often lower (eutectic) or higher (racemic compound) |

| Solubility | Identical to (2S) | Identical to (2R) | May differ significantly in chiral solvents |

B. Method Comparison: Polarimetry vs. Chiral HPLC

For a researcher, the "alternative" to measuring SOR is high-performance separation. Which performs better for routine QC?

| Feature | Method 1: Polarimetry (SOR) | Method 2: Chiral HPLC |

| Primary Output | Bulk average rotation ( | Enantiomeric Excess (% ee) |

| Speed | Fast (< 5 mins) | Slow (20-45 mins/run) |

| Sample Destructive? | No | No (but consumes solvent) |

| Sensitivity | Low (requires >10 mg) | High (detects < 0.1% impurity) |

| Blind Spots | Can be fooled by chemical impurities with high rotation | None (separates chemical & chiral impurities) |

| Verdict | Best for Batch Release (Identity) | Best for Process Development (Purity) |

Experimental Protocol: Validated Determination of SOR

To ensure scientific integrity, this protocol includes a self-validating "blank" step.

Reagents:

-

(2R)-2-(3,5-difluorophenyl)propanoic acid (>98% chemical purity).[1]

-

Solvent: Methanol (HPLC Grade) or Ethanol (Absolute).

-

Standard: Sucrose (for instrument calibration).

Workflow:

-

Instrument Warm-up: Turn on the polarimeter (Na-lamp, 589 nm) 30 minutes prior to use.

-

Blanking: Fill the 1 dm (100 mm) cell with pure solvent. Measure. Result must be

. -

Sample Preparation:

-

Weigh exactly

mg of the dry compound. -

Transfer to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with solvent. (Concentration

g/100 mL).

-

-

Measurement:

-

Rinse the cell with the sample solution twice.

-

Fill the cell, ensuring no bubbles are in the optical path.

-

Record 5 readings and average them ($ \alpha_{obs} $).

-

-

Calculation:

-

Where

is path length in dm (usually 1) and

-

Self-Validation Check:

-

If the value is positive (+), you likely have the (S)-isomer or a mislabeled batch.

-

If the value is

(absolute), check for racemization or high solvent water content.

Visualization: Characterization Workflow

The following diagram illustrates the logical decision tree for characterizing the optical purity of the target compound.

Caption: Integrated workflow for the stereochemical validation of (2R)-2-(3,5-difluorophenyl)propanoic acid, linking chemical purity assessment with optical rotation and chiral chromatography.

References

-

Sigma-Aldrich. 2,2-Difluoropropionic acid Certificate of Analysis (Example of Fluorinated Acid Characterization). Available at:

-

Rudolph Research Analytical. Specific Rotation <781> USP Standards and Methodology. Available at:

-

Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation: A Guide. Available at:

-

MDPI (Molecules). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids (Data on related (R)-2-fluoro-2-arylpropanoic acids). Available at:

-

Chem960. CAS 1630610-60-4 Entry ((2R)-2-(3,5-Difluorophenyl)propanoic acid).[2] Available at:

Sources

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。